molecular formula C21H23ClN4O3S B11185327 N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide

N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide

Cat. No.: B11185327
M. Wt: 447.0 g/mol
InChI Key: CQXPAYRVBJZRLG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a chloro-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with 4-methoxyphenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H23ClN4O3S

Molecular Weight

447.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C21H23ClN4O3S/c1-13-16(22)4-3-5-17(13)25-19(27)12-18-20(28)23-10-11-26(18)21(30)24-14-6-8-15(29-2)9-7-14/h3-9,18H,10-12H2,1-2H3,(H,23,28)(H,24,30)(H,25,27)

InChI Key

CQXPAYRVBJZRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=C(C=C3)OC

Origin of Product

United States

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